

Application Notes and Protocols for SSR128129E in Cancer Cell Lines

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Compound of Interest

Compound Name: SSR128129E

Cat. No.: B15579221

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Introduction

SSR128129E is a novel, orally bioavailable, allosteric inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Unlike traditional tyrosine kinase inhibitors that compete with ATP, **SSR128129E** binds to the extracellular domain of FGFRs, inducing a conformational change that prevents receptor dimerization and subsequent activation in a non-competitive manner.[4][5] This unique mechanism of action leads to the inhibition of downstream signaling pathways, primarily the MAPK/ERK pathway, thereby suppressing tumor cell proliferation and angiogenesis.[6][7] **SSR128129E** has shown promising anti-tumor activity in various preclinical cancer models.[2][8] These application notes provide a summary of its inhibitory concentrations (IC₅₀) in different cancer cell lines, detailed experimental protocols for determining IC₅₀ values, and a description of the signaling pathways it modulates.

Data Presentation: IC₅₀ Values of SSR128129E

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes the reported IC₅₀ values for **SSR128129E** in various cell lines, highlighting its activity in both endothelial and cancer cells.

Cell Line	Cell Type	Assay	IC50 (nM)	Reference
HUVEC	Human Umbilical Vein Endothelial Cells	FGF2-induced Proliferation	31 ± 1.6	[2] [8]
HUVEC	Human Umbilical Vein Endothelial Cells	FGF2-induced Migration	15.2 ± 4.5	[2] [8]
Panc02	Murine Pancreatic Cancer	FGF7-induced Proliferation & Migration	Not specified, but blocked by SSR128129E	[2] [8]
CT26	Murine Colon Carcinoma	Tumor Growth Inhibition (in vivo)	Not applicable	[2] [8]
MCF7/ADR	Human Breast Cancer (doxorubicin-resistant)	Tumor Growth Inhibition (in vivo)	Not applicable	[2] [8]

Note: While specific IC50 values for many cancer cell lines are not readily available in the public domain, the in vivo data suggests significant anti-tumor activity.

Experimental Protocols

Determining the IC50 of SSR128129E using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, which is a standard procedure for determining the IC50 of a compound.[\[9\]](#)[\[10\]](#)

Materials:

- **SSR128129E**

- Cancer cell line of interest
- Complete culture medium
- Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- MTT solution (5 mg/mL in PBS)[[11](#)]
- Dimethyl sulfoxide (DMSO)[[11](#)]
- 96-well plates
- Microplate reader

Protocol:

- Cell Seeding:
 - Culture the chosen cancer cell line in appropriate complete medium.
 - Harvest cells in the logarithmic growth phase using Trypsin-EDTA.
 - Resuspend cells in fresh medium and perform a cell count.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of medium.[[11](#)]
 - Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a stock solution of **SSR128129E** in DMSO.

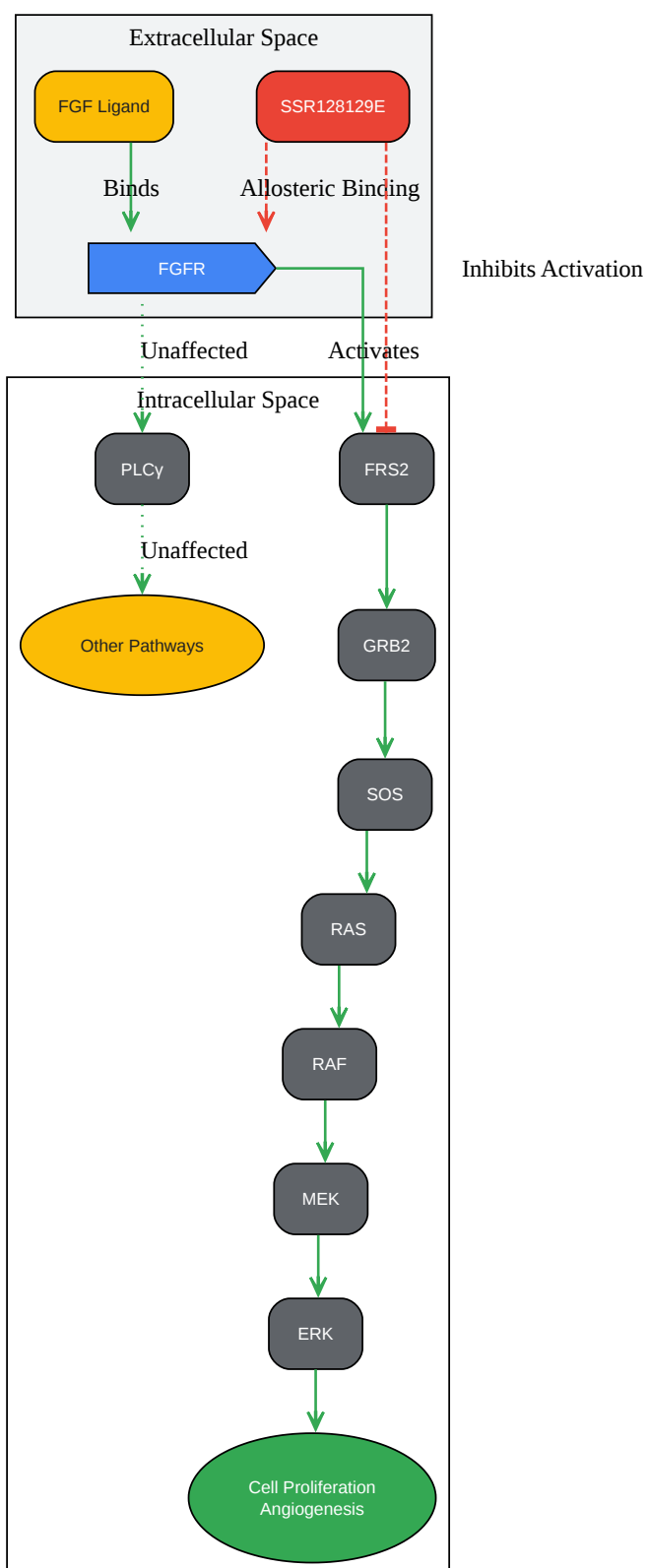
- Perform serial dilutions of the **SSR128129E** stock solution in serum-free medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 μ M).
- Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **SSR128129E**.
- Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).
- Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- MTT Assay:
 - After the incubation period, add 10 μ L of MTT solution (5 mg/mL) to each well.[\[11\]](#)
 - Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.[\[9\]](#)
 - Carefully remove the medium from each well.
 - Add 100-150 μ L of DMSO to each well to dissolve the formazan crystals.[\[11\]](#)
 - Shake the plate gently for 10-15 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[\[10\]](#)
 - Subtract the absorbance of the blank wells from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of cell viability against the logarithm of the **SSR128129E** concentration.

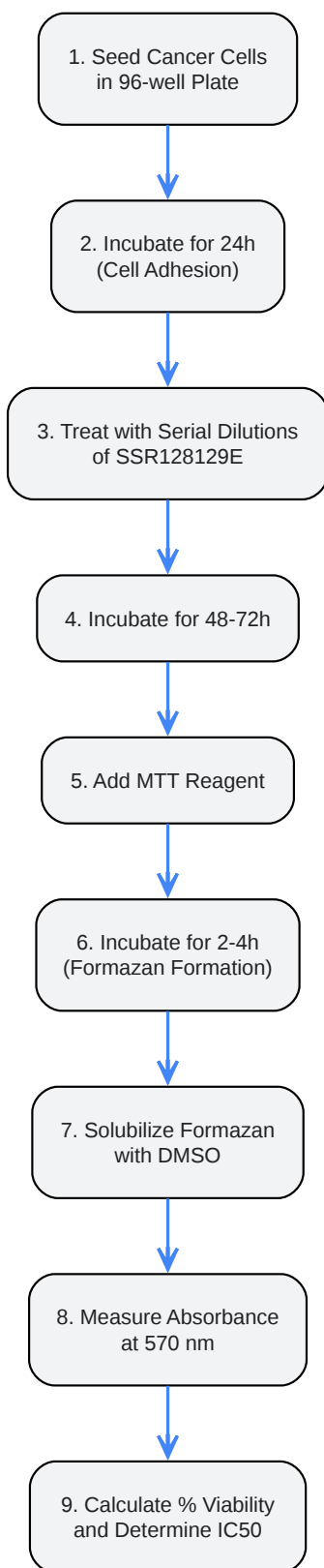
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of action of **SSR128129E** and the experimental workflow for IC50 determination.





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